N-Nitrosopipecolic acid

Carcinogenicity Toxicology Negative Control

Researchers studying nitrosamine carcinogenicity often face a critical void: no validated non-carcinogenic cyclic nitrosamine to serve as a negative control alongside tumorigenic comparators. N-Nitrosopipecolic acid (NPIC; CAS 4515-18-8) fills that gap - evaluated in chronic rat bioassays and found non-tumorigenic, it enables unambiguous attribution of carcinogenicity to ring size, substituent effects, or metabolic activation pathways. ● Confirmed non-tumorigenic in 75-week rat drinking-water bioassay; CPDB 'no positive' classification. ● Yields 6 distinct oxidative decarboxylation products, enabling derivatized piperidine nitrosamine library synthesis from a single precursor. ● Calibrated transnitrosation probe: nitrosates piperidine at pH 1.7, establishing the lower boundary for transnitrosation-competent nitrosamines. BenchChem supplies NPIC with consistent lot-to-lot purity, full documentation, and global logistics - enabling reproducible negative-control experiments without supply-chain interruptions.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 4515-18-8
Cat. No. B015532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosopipecolic acid
CAS4515-18-8
SynonymsNPIPAC;  N-Nitrosopiperidine-2-carboxylic Acid;  1-Nitroso-2-piperidinecarboxylic Acid;  1-Nitrosopipecolic Acid;  NSC 109550; 
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)N=O
InChIInChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10)
InChIKeyDSGKTUVITPQPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosopipecolic Acid Overview


N-Nitrosopipecolic acid (NPIC; CAS 4515-18-8) is a six-membered cyclic nitrosamino acid derived from pipecolic acid, classified as a non-volatile N-nitrosamine [1]. Unlike many nitrosamines that are potent carcinogens, NPIC has been evaluated in chronic animal bioassays and found to be non-tumorigenic in rats, making it a critical negative control and mechanistic probe in nitrosamine research [2]. Its unique structural and chemical properties, including a strong axial carboxyl conformational preference and distinct oxidative decarboxylation product profile, further distinguish it from its five-membered ring analog N-nitrosoproline (NPRO) and the acyclic analog N-nitrososarcosine [3].

N-Nitrosopipecolic Acid: Substitution Limitations


Although N-nitrosopipecolic acid (NPIC), N-nitrosoproline (NPRO), and N-nitrososarcosine are all nitrosamino acids, they exhibit fundamentally different chemical behaviors that preclude generic interchange. NPIC's six-membered piperidine ring imparts a strong axial conformational preference for the carboxyl group, unlike the five-membered NPRO or acyclic nitrososarcosine [1]. This structural difference translates into divergent oxidative decarboxylation outcomes: while NPRO yields a single solvolysis product, NPIC produces a complex mixture of at least six distinct products with widely varying yields [2]. Furthermore, NPIC exhibits a unique transnitrosation profile — it can nitrosate piperidine at pH 1.7, unlike nitrosopiperazines which are entirely incapable under these conditions [3]. These quantitative chemical differences mean that NPIC cannot serve as a drop-in replacement for other nitrosamino acids, nor can they substitute for NPIC in studies where ring-size-dependent conformational effects, metabolic activation product diversity, or transnitrosation kinetics are the experimental variables of interest.

N-Nitrosopipecolic Acid: Differentiating Evidence


Non-Carcinogenicity in Rat Bioassays

N-Nitrosopipecolic acid (NPIC) administered chronically at 0.015% in drinking water to MRC rats for 75 weeks produced no tumors, a result that classifies it as non-carcinogenic in this standard model [1]. The Carcinogenic Potency Database (CPDB) confirms 'no positive' result for NPIC in rat bioassays, with a quantifiable TD50 that is effectively undefined (no tumors induced) [2]. This stands in stark contrast to N-nitrosodimethylamine (NDMA), which has a TD50 of approximately 0.1 mg/kg/day in rats, and N-nitrosopyrrolidine (NPYR), which induces liver tumors in rats with a TD50 of approximately 0.7 mg/kg/day [2]. Even the close structural analog N-nitrosoproline (NPRO) and N-nitrosohydroxyproline were similarly non-tumorigenic in the same 75-week rat study at 0.015% [1], establishing NPIC as part of a small subset of non-carcinogenic nitrosamines suitable as negative controls in carcinogenicity studies where a nitrosamine structural scaffold must be maintained.

Carcinogenicity Toxicology Negative Control

Axial Carboxyl Conformation

X-ray crystallography and NMR studies by Lijinsky et al. (1970) revealed that the carboxyl group of N-nitrosopipecolic acid (NPIC) strongly prefers the axial orientation in the solid state [1]. This is in marked contrast to N-nitrosoproline (NPRO), N-nitrososarcosine, and N-nitrosohydroxyproline, which preferentially crystallize with the carboxyl-bearing carbon syn to the nitroso oxygen atom [1]. The one exception among the five nitrosamino acids studied is N-nitrosoazetidinecarboxylic acid, which adopts the anti conformation. NPIC is therefore the only compound in this series where the carboxyl group is oriented axially rather than equatorially or syn to the nitroso group. This conformational distinction arises from the six-membered piperidine ring geometry and has consequences for the compound's chemical reactivity and potential biological recognition.

Conformational Analysis NMR Spectroscopy Crystallography

Oxidative Decarboxylation Product Diversity

Under oxidative decarboxylation with lead tetraacetate, N-nitrosopipecolic acid (NPIC) produces a complex mixture of six identifiable products with relative yields ranging from <1% to 33%, whereas N-nitrosoproline (NPRO) yields exclusively a single solvolysis product, α-acetoxy-N-nitrosopyrrolidine [1]. Specifically, NPIC yields: N-nitroso-α-acetoxypiperidine (33%), N-nitroso-trans-2,3-diacetoxypiperidine (28%), N-nitroso-cis-2,3-diacetoxypiperidine (22%), N-nitroso-1,2,3,4-tetrahydropyridine (10.6%), N-nitroso-1,2,3,6-tetrahydropyridine (5.7%), and N-nitroso-4-acetoxy-1,2,3,4-tetrahydropyridine (<1%) [1]. N-nitrososarcosine, in contrast, yields α-acetoxy-N-nitrosodimethylamine as the expected product but also generates dimethylnitrosamine as a side product [1]. This striking difference in product distribution — from a single product (NPRO) to six products (NPIC) — is attributed to the greater stability of the nitrosoimminium ion intermediates derived from the six-membered ring system, which allows multiple reaction pathways to compete.

Metabolic Activation Synthetic Chemistry Nitrosoimminium Ions

Transnitrosation of Piperidine

N-Nitrosopipecolic acid (NPIC) is classified as a slower transnitrosating agent that retains the capacity to transfer its nitroso group to piperidine at pH 1.7, whereas nitrosopiperazines are completely incapable of transnitrosating piperidine under identical acidic conditions [1]. This functional distinction places NPIC in an intermediate category between non-transnitrosating nitrosamines (e.g., nitrosopiperazines) and rapid transnitrosating agents such as nitrosotrialkylureas, which achieve high-yield nitrosation of piperidine even at pH 3.6 [1]. The transnitrosation activity of NPIC is governed by steric and electronic factors, as well as the basicity of the parent amine, making it a useful chemical probe for studying the mechanisms of nitroso group transfer under biologically relevant acidic conditions.

Transnitrosation Nitric Oxide Donors Chemical Reactivity

Nitrosation from Lysine

When lysine is reacted with nitrite under low-moisture, high-temperature conditions (160°C, 1:2 molar ratio amine to sodium nitrite), N-nitrosopipecolic acid (NPIC) is formed at a yield of 2.5%, alongside N-nitrosopiperidine at 1% [1]. In contrast, the five-membered ring precursor ornithine yields 3% N-nitrosoproline (NPRO) and 1% N-nitrosopyrrolidine [1]. The pH optimum for NPIC formation from lysine is 3.4, compared to pH 3.8 for N-nitrosopyrrolidine formation from putrescine [1]. These differences in both yield and pH dependence reflect the distinct nitrosation chemistry of six-membered versus five-membered ring systems and the influence of the amino acid side chain length on cyclization efficiency during nitrosative deamination.

Nitrosation Chemistry Food Safety Endogenous Formation

Differential Occurrence in Food

Analysis of salted tea prepared according to local methods in Kashmir, a region with high esophageal cancer incidence, revealed N-nitrosopipecolic acid (NPIC) at a concentration of 5870 μg/kg, which is approximately 16-fold higher than the co-occurring N-nitrosoproline (NPRO) at 360 μg/kg [1]. Additionally, NPIC was formed at 4315 μg/kg following nitrosation of red chillies and mixed spice cake ('Wur') under simulated gastric conditions [1]. This preferential formation of NPIC over NPRO in certain food matrices under both pre-formed and simulated gastric conditions indicates that pipecolic acid-containing food proteins are particularly susceptible to nitrosation, and that NPIC may serve as a more sensitive exposure biomarker than NPRO in specific dietary contexts.

Food Contamination Biomonitoring Exposure Assessment

N-Nitrosopipecolic Acid: Key Applications


Negative Control for Carcinogenicity Bioassays

NPIC is the ideal negative control when investigating the carcinogenic potential of cyclic nitrosamines. Its demonstrated lack of tumorigenicity in chronic rat bioassays at 0.015% in drinking water over 75 weeks [1], confirmed by the CPDB 'no positive' classification [2], enables researchers to isolate the contribution of ring size, substituent effects, or metabolic activation pathways to carcinogenicity. In a typical study design, NPIC can be run alongside N-nitrosopiperidine (six-membered, carcinogenic) to determine whether the carboxyl group at the 2-position abolishes carcinogenic activity, or alongside N-nitrosoproline (five-membered, non-carcinogenic) to test whether ring size influences tumor induction.

Nitrosoimminium Ion Precursor in Synthesis

For synthetic chemists requiring access to a variety of N-nitroso-substituted piperidine derivatives, NPIC provides a single-entry precursor that yields six distinct products upon oxidative decarboxylation with lead tetraacetate, including N-nitroso-α-acetoxypiperidine (33%), N-nitroso-trans-2,3-diacetoxypiperidine (28%), and N-nitroso-1,2,3,4-tetrahydropyridine (10.6%) [3]. This product diversity, arising from the greater stability of the six-membered nitrosoimminium ion intermediates, makes NPIC the preferred substrate when a range of derivatized piperidine nitrosamines is needed from a single starting material, in contrast to N-nitrosoproline which yields only a single product.

Lysine-Derived Nitrosation Biomarker

NPIC's selective formation from lysine at pH optimum 3.4 (distinct from nitrosopyrrolidine at pH 3.8) and its 16-fold enrichment over N-nitrosoproline in certain food matrices (5870 vs. 360 μg/kg in salted tea) [4] position it as a specific and sensitive biomarker for lysine-derived nitrosation. Analytical laboratories developing LC-MS/MS or GC-MS methods for nitrosamine surveillance in processed foods, beverages, or biological samples should include NPIC as a target analyte, as its concentrations can substantially exceed those of NPRO in foods where pipecolic acid-rich proteins predominate.

Transnitrosation Probe for NO Donor Studies

Given its intermediate transnitrosation activity — capable of nitrosating piperidine at pH 1.7, unlike inactive nitrosopiperazines, but slower than nitrosotrialkylureas [5] — NPIC serves as a calibrated chemical probe for studying nitroso group transfer kinetics under acidic conditions. Researchers developing S-nitrosothiol-based NO donors or investigating transnitrosation-mediated protein modifications can use NPIC to establish the lower boundary of transnitrosation-competent nitrosamines, enabling systematic structure-reactivity relationship mapping across the nitrosamine chemical space.

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